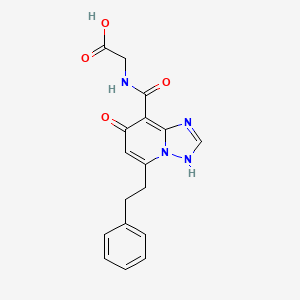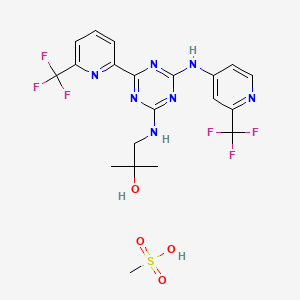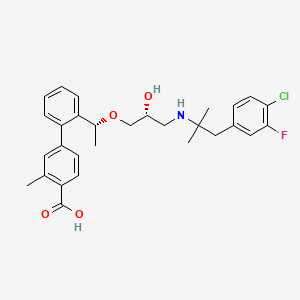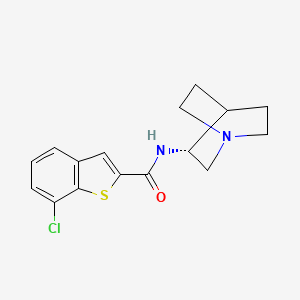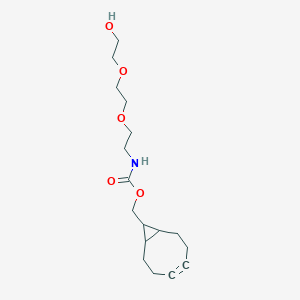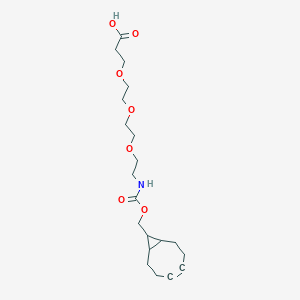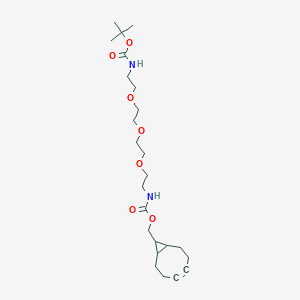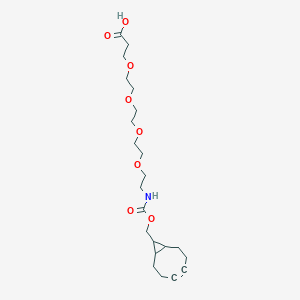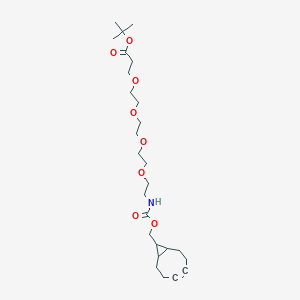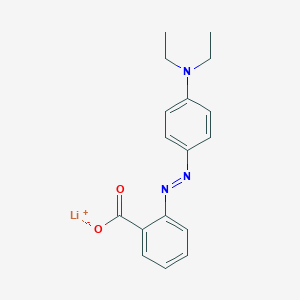
Ethyl Red lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Red lithium is a bioactive chemical.
Applications De Recherche Scientifique
Polymer Electrolytes for Lithium Batteries : A study by Zhang et al. (2015) demonstrates the use of a poly(propylene carbonate)-based solid polymer electrolyte in ambient-temperature solid lithium batteries. This electrolyte shows high ionic conductivity, wider electrochemical window, and superior mechanical strength, making it suitable for practical lithium battery applications with improved reliability and safety (Zhang et al., 2015).
Lithium/Sulfur Batteries : Research by Lu et al. (2015) indicates that fluorinated ether, specifically ethyl 1,1,2,2-tetrafluoroethyl ether, enhances the stability of electrolyte/anode interfaces and improves the overall performance of lithium/sulfur cells (Lu et al., 2015).
Electrochemical Stability : A study by Zhuang et al. (2005) identified lithium ethylene dicarbonate as a primary product in the reduction of ethylene carbonate in lithium battery electrolytes. This finding helps understand the composition of surface films on electrodes, contributing to battery stability (Zhuang et al., 2005).
High-Voltage Li-Ion Cells : Research by Petibon et al. (2016) suggests that removing ethylene carbonate from typical organic carbonate-based electrolytes and adding small amounts of electrolyte additives can create cells with enhanced performance. This discovery opens new avenues for electrolyte development in high-voltage lithium-ion cells (Petibon et al., 2016).
Low-Temperature Electrolyte Applications : Plichta and Behl (2000) proposed an electrolyte for low-temperature lithium and lithium-ion cells, enhancing operability in extreme conditions (Plichta & Behl, 2000).
Redox Shuttles for Lithium Air Batteries : Lacey et al. (2013) demonstrated a novel design for non-aqueous lithium-air cells using a soluble redox shuttle, ethyl viologen ditriflate, to catalyze oxygen reduction. This design could alleviate the need for fast oxygen diffusion in battery applications (Lacey et al., 2013).
Propriétés
Numéro CAS |
171051-77-7 |
|---|---|
Nom du produit |
Ethyl Red lithium |
Formule moléculaire |
C17H18LiN3O2 |
Poids moléculaire |
303.29 |
Nom IUPAC |
lithium (E)-2-((4-(diethylamino)phenyl)diazenyl)benzoate |
InChI |
InChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1/b19-18+; |
Clé InChI |
GVVKGSGRERMNNW-LTRPLHCISA-M |
SMILES |
O=C([O-])C1=CC=CC=C1/N=N/C2=CC=C(N(CC)CC)C=C2.[Li+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ethyl Red lithium; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





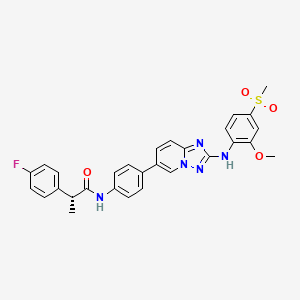
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)
